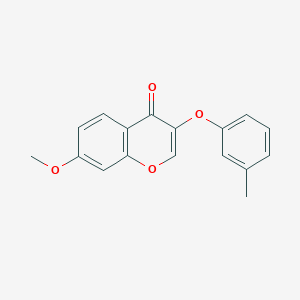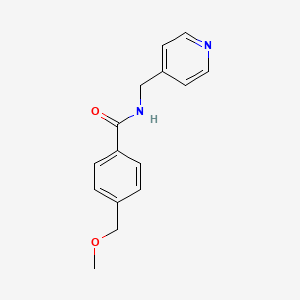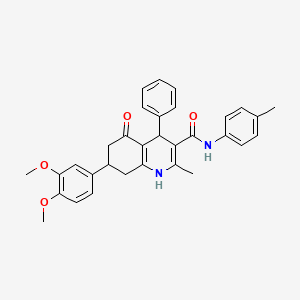![molecular formula C17H24N2O4 B5613217 1-[2-(2-methoxyphenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B5613217.png)
1-[2-(2-methoxyphenoxy)butanoyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of arylpiperazine derivatives, including compounds similar to "1-[2-(2-methoxyphenoxy)butanoyl]-4-piperidinecarboxamide," often involves nucleophilic substitution reactions, where piperidine acts as a nucleophile. Pietra and Vitali (1972) described the reaction of piperidine with nitro-aromatic compounds, highlighting the potential pathways for synthesizing piperidine-based structures through addition-elimination mechanisms (Pietra & Vitali, 1972).
Molecular Structure Analysis
The molecular structure of arylpiperazine derivatives is characterized by the presence of a piperidine ring attached to aromatic moieties through various linkers. The structure-activity relationship (SAR) of these compounds is profoundly influenced by the nature of the substituents on both the piperidine ring and the aromatic systems, as discussed in the context of antifungal compounds from Piper species and the synthesis and evaluation of ligands for D2-like receptors (Xu & Li, 2011); (Sikazwe et al., 2009).
Chemical Reactions and Properties
Arylpiperazine derivatives undergo various chemical reactions, including N-dealkylation, oxidation, and conjugation, affecting their pharmacological activity and metabolism. Caccia (2007) reviewed the metabolism of arylpiperazine derivatives, highlighting N-dealkylation as a significant metabolic pathway, which is relevant for understanding the chemical behavior of similar compounds (Caccia, 2007).
properties
IUPAC Name |
1-[2-(2-methoxyphenoxy)butanoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-3-13(23-15-7-5-4-6-14(15)22-2)17(21)19-10-8-12(9-11-19)16(18)20/h4-7,12-13H,3,8-11H2,1-2H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOARZGYNKZWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)C(=O)N)OC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5613156.png)
![5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5613159.png)
![N-cyclopropyl-3-[5-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5613167.png)
![tert-butyl 3-[4-(1-pyrrolidinyl)-1-piperidinyl]-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5613195.png)


![{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B5613212.png)
![3-[(4-hydroxy-3,5-diisopropylphenyl)amino]benzoic acid](/img/structure/B5613221.png)
![7-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]quinoline](/img/structure/B5613223.png)

![(3R*,4R*)-3,4-dimethyl-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinol](/img/structure/B5613235.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5613248.png)